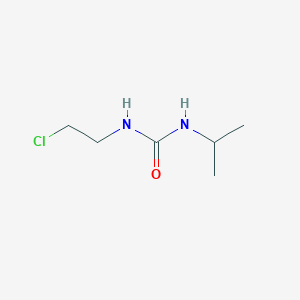

1-(2-氯乙基)-3-丙烷-2-基脲

描述

1-(2-Chloroethyl)-3-propan-2-ylurea is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Chloroethyl)-3-propan-2-ylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-3-propan-2-ylurea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

具有修饰骨髓毒性的抗肿瘤剂

1-(2-氯乙基)-3-丙烷-2-基脲的衍生物,即3-(四乙酰葡萄糖吡喃糖-2-基)-1-(2-氯乙基)-1-亚硝基脲 (GCNU),已被确认为一种抗肿瘤剂。它在结构上与链脲佐菌素有关,但在抑制白血病细胞和胃肠道粘膜中的 DNA 合成的同时,明显保护了骨髓,表现出显着的抗肿瘤活性,而骨髓毒性降低 (Schein, McMenamin, & Anderson, 1973)。

转化为 3-芳基-2-(乙氨基)丙烷-1-醇

研究表明,反式-4-芳基-3-氯-1-(2-氯乙基)氮杂环丁-2-酮可以使用 THF 中的 LiAlH4 转化为 3-芳基-2-(乙氨基)丙烷-1-醇。这种转化涉及 1-(1-芳基-2-氯-3-羟丙基)氮丙啶和反式-2-芳基-3-(羟甲基)氮丙啶的中间形成,为该化合物在化学合成中的多功能性提供了见解 (Mollet, D’hooghe, & de Kimpe, 2011)。

对 DNA 和骨髓的影响

研究表明,1-(2-氯乙基)-3-丙烷-2-基脲的各种衍生物,如 ACNU 和 CCNU,对小鼠骨髓和白血病细胞中的核小体和连接 DNA 表现出特定的结合特性。这种差异性结合可能解释了组织特异性毒性和对 DNA 结构的影响 (Barrett, 1985)。

硒催化的氧化羰基化

已经研究了 1,2,3-噻二唑-5-胺与胺反应形成 1,2,3-噻二唑-5-基脲的硒催化的氧化羰基化,突出了 1-(2-氯乙基)-3-丙烷-2-基脲衍生物在创建复杂有机化合物中的潜在应用 (Zhang et al., 2019)。

晶体结构分析

已经分析了相关化合物的晶体结构,例如 6-氯-5-(2-氯乙基)-3-(丙烷-2-亚烷基)吲哚啉-2-酮,提供了对分子构型和分子间相互作用的见解,这对于理解化学行为和科学研究中的潜在应用至关重要 (Roopashree, Meti, Kamble, & Devarajegowda, 2015)。

作用机制

Target of Action

The primary target of 1-(2-Chloroethyl)-3-propan-2-ylurea is the DNA molecule within cells . Specifically, it binds to the N7 nitrogen on the DNA base guanine . This interaction is crucial for the compound’s mode of action.

Mode of Action

1-(2-Chloroethyl)-3-propan-2-ylurea is an alkylating agent . It works by binding to DNA, crosslinking two strands and preventing cell duplication . Alkylating agents work by three different mechanisms:

- Attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

- DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .

- The induction of mispairing of the nucleotides leading to mutations .

Biochemical Pathways

The compound’s interaction with DNA affects various biochemical pathways. The DNA damage triggers a complex DNA damage response including the Fanconi anemia (FA) pathway as well as the ATR (ATM and Rad3-related)/Chk1 pathway . These pathways are crucial for the detection of the lesion, activation of the cell cycle checkpoint, and repair of the DNA damage.

Pharmacokinetics

After administration, both rat and human PCNU plasma levels were measured by gas chromatography-mass spectrometry . More research is needed to fully understand the ADME properties of 1-(2-Chloroethyl)-3-propan-2-ylurea.

Result of Action

The result of the compound’s action is the inhibition of cell duplication, leading to cell death . This is due to the DNA cross-linking which prevents the DNA strands from separating for synthesis or transcription . This makes the compound potentially useful as an anticancer agent.

生化分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .

Cellular Effects

It is speculated that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Chloroethyl)-3-propan-2-ylurea is not well-defined . It is hypothesized that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is suggested that the compound’s stability, degradation, and long-term effects on cellular function could be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is speculated that the compound could exhibit threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins and could influence its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

1-(2-chloroethyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2O/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOVNWYVGDBEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)

![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2430517.png)

![Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate](/img/structure/B2430520.png)

![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)